Oxazolo[3,4-a]pyrazine derivative 5
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Overview
Description
Oxazolo[3,4-a]pyrazine derivative 5 is a heterocyclic compound that contains both oxazole and pyrazine rings. This compound is part of a broader class of oxazolo[3,4-a]pyrazine derivatives, which have been studied for their potential biological activities and applications in medicinal chemistry. These compounds are known for their structural complexity and versatility, making them valuable in various scientific research fields.
Preparation Methods
The synthesis of Oxazolo[3,4-a]pyrazine derivative 5 typically involves multiple steps, including cyclization and annulation reactions. One common synthetic route involves the formation of an intermediate compound through a cyclization reaction, followed by further modifications to introduce the oxazole and pyrazine rings. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for Oxazolo[3,4-a]pyrazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to produce high-quality compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Oxazolo[3,4-a]pyrazine derivative 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazolo[3,4-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives .
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Oxazolo[3,4-a]pyrazine derivatives are being investigated for their potential as therapeutic agents for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Oxazolo[3,4-a]pyrazine derivative 5 involves its interaction with specific molecular targets and pathways within biological systems. For example, some derivatives have been found to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and metabolism. The exact molecular targets and pathways involved can vary depending on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
Oxazolo[3,4-a]pyrazine derivative 5 can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Oxadiazolo[3,4-b]pyrazine derivatives:
The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, which may differ from those of other similar compounds. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H24N4O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-oxo-1,1-diphenyl-N-(pyridin-2-ylmethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide |
InChI |
InChI=1S/C25H24N4O3/c30-23(27-17-21-13-7-8-14-26-21)28-15-16-29-22(18-28)25(32-24(29)31,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2,(H,27,30) |
InChI Key |
ONMOMQJIMXCMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1C(=O)NCC3=CC=CC=N3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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